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Compound of Interest

Compound Name: DB775

Cat. No.: B15601293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical nature and synthesis

of DB775, a key metabolite of the antiparasitic prodrug pafuramidine (DB289). While detailed

experimental protocols from primary literature remain elusive, this document consolidates all

available chemical data and proposes a chemically sound synthetic route. Furthermore, it

visually contextualizes the role of DB775 within the metabolic activation pathway of its parent

compound.

Chemical and Physical Properties of DB775
DB775, systematically named N-hydroxy-4-(5-(4-(N-methoxycarbamimidoyl)phenyl)furan-2-

yl)benzimidamide, is a crucial intermediate in the biotransformation of the prodrug DB289. The

following table summarizes its key chemical identifiers and properties.

Property Value

CAS Number 475976-08-0

Molecular Formula C19H18N4O3

Molecular Weight 350.38 g/mol

IUPAC Name

N-hydroxy-4-(5-(4-(N-

methoxycarbamimidoyl)phenyl)furan-2-

yl)benzimidamide
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Proposed Synthesis of DB775
While literature references allude to the successful synthesis of DB775, specific, detailed

experimental protocols were not accessible through comprehensive searches. Therefore, a

plausible, multi-step synthetic pathway is proposed here based on established organic

chemistry principles. This theoretical route provides a foundational framework for its laboratory

preparation.

The proposed synthesis involves a convergent approach, preparing two key aromatic

fragments that are subsequently coupled to form the central furan ring, followed by

modifications to install the amidoxime functionalities.

Step 1: Synthesis of 4-cyanophenylboronic acid. This starting material can be readily prepared

from 4-bromobenzonitrile through a lithium-halogen exchange followed by reaction with a

trialkyl borate and subsequent acidic workup.

Step 2: Synthesis of 2,5-dibromofuran. Furan can be dibrominated at the 2 and 5 positions

using N-bromosuccinimide (NBS) in a suitable solvent like tetrahydrofuran (THF).

Step 3: Monosubstitution of 2,5-dibromofuran. A carefully controlled Suzuki coupling reaction

between 2,5-dibromofuran and one equivalent of 4-cyanophenylboronic acid, catalyzed by a

palladium complex (e.g., Pd(PPh3)4), would yield 2-bromo-5-(4-cyanophenyl)furan.

Step 4: Second Suzuki Coupling. The resulting monosubstituted furan can then be subjected to

a second Suzuki coupling with another equivalent of 4-cyanophenylboronic acid to afford 2,5-

bis(4-cyanophenyl)furan.

Step 5: Selective modification of one nitrile group. One of the nitrile groups on 2,5-bis(4-

cyanophenyl)furan can be selectively converted to an N-methoxyamidine. This can be achieved

by first reacting the dinitrile with hydroxylamine to form the bis(amidoxime), followed by a

selective O-methylation of one of the amidoxime groups using a methylating agent like methyl

iodide under basic conditions. Careful control of stoichiometry would be crucial to favor the

mono-methylated product.

Step 6: Formation of the N-hydroxyamidine (DB775). The remaining nitrile group on the other

phenyl ring can then be converted to the N-hydroxyamidine. This is typically achieved by

reacting the nitrile with hydroxylamine in the presence of a mild base.
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This proposed pathway offers a logical and feasible approach to the synthesis of DB775,

leveraging well-established and reliable organic reactions.

Metabolic Pathway of DB289
DB775 is a Phase I metabolite in the metabolic activation of the prodrug DB289 to the active

antiparasitic agent, furamidine (DB75). The following diagram illustrates this biotransformation,

highlighting the sequential demethylation and dehydroxylation steps.
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Metabolic activation of DB289 to DB75.

Signaling Pathways and Biological Activity
Currently, there is a notable absence of publicly available scientific literature detailing the

specific biological activities or the direct modulation of any signaling pathways by DB775. Its

known biological context is exclusively as a transient intermediate in the metabolic cascade of

DB289. Consequently, the pharmacological effects observed are attributed to the parent

prodrug and the final active metabolite, DB75. Further research is required to elucidate any

intrinsic biological functions or pathway interactions of DB775 itself.

In conclusion, while DB775 is a chemically well-defined metabolite, a comprehensive

understanding of its synthesis from primary literature and its independent biological effects

remains an area for future investigation. The information and proposed synthetic route provided

herein serve as a valuable resource for researchers in the fields of medicinal chemistry and

drug metabolism.

To cite this document: BenchChem. [Unraveling DB775: A Technical Guide to its Chemical
Identity and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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